2-Isocyanato-9H-xanthen-9-one
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Overview
Description
2-Isocyanato-9H-xanthen-9-one is a derivative of xanthone, an aromatic oxygenated heterocyclic molecule with a dibenzo-γ-pyrone scaffold. Xanthones are known for their diverse biological activities and are found in various plants, fungi, and lichens
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-9H-xanthen-9-one typically involves the classical condensation of a salicylic acid with a phenol derivative . This method can be optimized by using different catalysts and reaction conditions. For instance, the use of zinc chloride/phosphoryl chloride has been found to produce xanthones in better yield and with shorter reaction times . Other methods include the use of aryl aldehydes with phenol derivatives, salicylaldehydes with 1,2-dihaloarenes, and o-haloarenecarboxylic acids with arynes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been explored to accelerate the reaction process and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanato-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the isocyanate group and the xanthone scaffold.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of various substituted xanthone derivatives .
Scientific Research Applications
2-Isocyanato-9H-xanthen-9-one has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, xanthone derivatives, including this compound, have shown potential as anti-cancer, anti-inflammatory, and anti-Alzheimer agents . The compound’s ability to modulate various biological responses makes it a valuable tool for drug development and other biomedical research .
Mechanism of Action
The mechanism of action of 2-Isocyanato-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound’s isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules . This interaction can modulate the activity of various enzymes and signaling pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
2-Isocyanato-9H-xanthen-9-one can be compared with other xanthone derivatives, such as azaxanthones and acridones . Azaxanthones are molecules with one or more nitrogen atoms placed in the aromatic moiety of the xanthone chromophore, while acridones are similar in structure but contain a nitrogen atom in place of the oxygen atom in the xanthone scaffold . The presence of the isocyanate group in this compound makes it unique and imparts distinct reactivity and biological activities compared to other xanthone derivatives .
Properties
CAS No. |
91000-55-4 |
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Molecular Formula |
C14H7NO3 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-isocyanatoxanthen-9-one |
InChI |
InChI=1S/C14H7NO3/c16-8-15-9-5-6-13-11(7-9)14(17)10-3-1-2-4-12(10)18-13/h1-7H |
InChI Key |
YWXNNPXJEPZFSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)N=C=O |
Origin of Product |
United States |
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